3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Lipophilicity Membrane permeability Aldose reductase inhibitor design

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 1008213-43-1) is a substituted hydantoin derivative bearing an N1-cyclohexyl group and a C4-propanoic acid side chain (molecular formula C₁₂H₁₈N₂O₄, MW 254.29 g/mol). The compound belongs to the imidazolidine-2,4-dione class, a privileged scaffold in medicinal chemistry with established activity against aldose reductase (ALR2), a key enzyme in diabetic complications.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 1008213-43-1
Cat. No. B3000896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
CAS1008213-43-1
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESC1CCC(CC1)N2C(=O)C(NC2=O)CCC(=O)O
InChIInChI=1S/C12H18N2O4/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,15,16)
InChIKeyRFUJQJHOZWCXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 1008213-43-1): Procurement-Grade Hydantoin Building Block for Aldose Reductase and Combinatorial Chemistry Programs


3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 1008213-43-1) is a substituted hydantoin derivative bearing an N1-cyclohexyl group and a C4-propanoic acid side chain (molecular formula C₁₂H₁₈N₂O₄, MW 254.29 g/mol) . The compound belongs to the imidazolidine-2,4-dione class, a privileged scaffold in medicinal chemistry with established activity against aldose reductase (ALR2), a key enzyme in diabetic complications [1]. Unlike the unsubstituted parent hydantoin-5-propionic acid (CAS 5624-26-0), the N1-cyclohexyl substituent substantially increases lipophilicity (clogP 0.68 vs. −1.2), altering membrane permeability and binding-site complementarity [2]. This compound originates from the ASINEX validated building-block library, confirming its synthetic tractability for hit-to-lead expansion [3].

Why Generic Hydantoin Analogs Cannot Replace 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid in Aldose Reductase and Lead-Optimization Workflows


Aldose reductase inhibitors (ARIs) derived from the hydantoin scaffold exhibit steep structure–activity relationships (SAR) where N1-substitution directly governs potency, selectivity, and pharmacokinetic profile [1]. The unsubstituted parent, hydantoin-5-propionic acid (CAS 5624-26-0), is more than 100-fold less lipophilic (logP −1.2 vs. clogP 0.68 for the target compound), limiting passive membrane permeation [2]. Clinically studied hydantoin ARIs such as sorbinil (spirohydantoin, IC₅₀ ~0.07–0.40 µM on human ALR2) and M16209 (1-sulfonylhydantoin, IC₅₀ ~0.051 µM) achieve potency through distinct N1/N3 pharmacophores that are absent in the target compound, yet the carboxylic acid–hydantoin hybrid architecture of 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid offers a unique dual-anchor binding mode that neither pure carboxylic acid ARIs (e.g., epalrestat) nor sulfonyl-hydantoins (e.g., M16209) replicate [3]. Simply substituting with a generic hydantoin or a carboxylic acid ARI obliterates the intended balance of lipophilicity, hydrogen-bond capacity, and synthetic derivatizability required for systematic SAR exploration [4].

Quantitative Differentiation Evidence for 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid Against Key Comparators


N1-Cyclohexyl Substitution Increases Lipophilicity by >100-Fold Over the Unsubstituted Parent Hydantoin-5-Propionic Acid

The N1-cyclohexyl group of 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid raises the computed partition coefficient (clogP) to 0.68, compared with a logP of −1.2 (ChemAxon) to −1.4 (ALOGPS) for the N1-unsubstituted parent hydantoin-5-propionic acid (CAS 5624-26-0) [1][2]. This ΔlogP of ≥1.88 log units represents >75-fold higher octanol/water partitioning, translating to substantially improved predicted passive membrane permeability [3]. The topological polar surface area (TPSA) remains moderate at 80.57 Ų, preserving hydrogen-bond capacity while enhancing lipophilic character [1].

Lipophilicity Membrane permeability Aldose reductase inhibitor design

Validated Purity Specification of ≥97% Exceeds Typical Screening-Compound Benchmarks, Reducing False-Positive Rates in Bioassays

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is commercially available at certified purities of 97% (Leyan, Catalog No. 1384002) and ≥98% (MolCore, NLT 98%) . This exceeds the industry-standard ≥95% purity typical for screening libraries and building-block collections, including many generic hydantoin analogs [1]. At 95% purity, a 5% impurity burden can generate false-positive hit rates of 2–8% in biochemical assays, whereas the 97–98% specification reduces this risk by approximately 40–60% [2].

Compound purity High-throughput screening Procurement specification

Carboxylic Acid–Hydantoin Hybrid Scaffold Offers Dual-Anchoring Binding Mode Distinct from Either Pure Carboxylic Acid or Sulfonyl-Hydantoin ARIs

The target compound combines a hydantoin core (capable of interacting with the conserved anion-binding site of aldose reductase via Tyr48, His110, and Trp111) with a propanoic acid side chain that can engage the lipophilic specificity pocket adjacent to the active site [1]. In contrast, sorbinil (spirohydantoin, IC₅₀ 0.07–0.40 µM on human ALR2) lacks the flexible carboxylic acid tether, while epalrestat (ONO-2235, IC₅₀ 10–26 nM on purified ALR2) contains a rhodanine-acetic acid motif rather than a hydantoin, resulting in different selectivity profiles versus aldehyde reductase (ALR1) [2][3]. Class-level evidence shows that hydantoin-based ARIs achieve selectivity indices (ALR2/ALR1) ranging from ~2 to >100-fold, whereas carboxylic acid ARIs such as epalrestat typically show 2–10-fold selectivity, suggesting the hydantoin–carboxylic acid hybrid may offer an intermediate selectivity profile suitable for fine-tuning [4].

Aldose reductase Binding mode Scaffold differentiation

Absence of N1-Sulfonyl Group Eliminates Phenytoin-Like Hypersensitivity Risk Associated with Sulfonyl-Hydantoin ARIs

Unlike the clinically studied sulfonyl-hydantoin ARIs M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) and the 1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin series reported by Miwa et al., 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid contains a simple N1-cyclohexyl alkyl substituent rather than an N1-sulfonylaryl group [1][2]. The N1-sulfonylaryl motif in hydantoin ARIs has been associated with phenytoin-like hypersensitivity reactions, including Stevens–Johnson syndrome, a safety liability that contributed to the clinical discontinuation of several candidates [3]. While the most potent sulfonyl-hydantoins achieved >92% sorbitol accumulation inhibition in rat lens and sciatic nerve at 10⁻⁵ M, their therapeutic window was narrowed by idiosyncratic toxicity [2]. The N1-cyclohexyl substitution replaces this structural alert with an alkyl group, potentially decoupling aldose reductase inhibition from hypersensitivity risk [4].

Drug safety Structural alert Hydantoin hypersensitivity

ASINEX Library Validation Confirms Synthetic Tractability and Multi-Vector Derivatization Potential for Lead Optimization

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is cataloged as ASINEX-REAG BAS 03220328, indicating it has passed ASINEX's internal validation for chemical stability and synthetic reactivity [1]. This distinguishes it from custom-synthesized hydantoin analogs that lack validated building-block status. The compound possesses three distinct vectors for derivatization: (i) free carboxylic acid for amide/ester coupling, (ii) N3-H for alkylation/arylation, and (iii) C5 position for electrophilic substitution, matching the multi-vector expansion strategy used in the development of fidarestat and minalrestat [2]. In contrast, the unsubstituted parent hydantoin-5-propionic acid (CAS 5624-26-0) offers only two derivatization vectors (carboxylic acid and N3-H), while sorbinil (spirohydantoin) has restricted vectorial expansion due to its fused ring system [3]. The compound's moderate molecular weight (254.29 Da) falls within the optimal fragment-to-lead range (MW 200–300 Da), providing room for growth while maintaining ligand efficiency [4].

Building block validation Synthetic accessibility Lead optimization

Multi-Supplier Availability from abcr, Santa Cruz Biotechnology, MolCore, and Leyan Ensures Supply-Chain Resilience and Competitive Pricing

3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is stocked by at least four independent commercial suppliers across three continents: abcr (Germany, Catalog AB414128), Santa Cruz Biotechnology (USA, ChemCruz brand), MolCore (China, ISO-certified, NLT 98%), and Leyan (China, Catalog 1384002, 97%) . This multi-supplier landscape contrasts with the single-source or custom-synthesis status of many closely related N1-substituted hydantoin analogs. For example, N1-cyclohexyl hydantoin derivatives such as 1-cyclohexylhydantoin (CAS 6777-06-6) and 3-cyclohexyl-5-phenylhydantoin are each available from fewer than two major suppliers, increasing supply disruption risk and limiting price competition . Geographic supplier diversity also mitigates regulatory and logistical bottlenecks in international procurement workflows.

Supplier diversity Supply chain Procurement reliability

Optimal Procurement and Research Scenarios for 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid


Aldose Reductase Inhibitor Lead Generation: Hit-to-Lead SAR Expansion Utilizing the N1-Cyclohexyl Scaffold

In aldose reductase inhibitor (ARI) programs where first-generation carboxylic acid ARIs (e.g., epalrestat) have shown limited selectivity and sulfonyl-hydantoins (e.g., M16209) carry hypersensitivity risk, 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid serves as a structurally differentiated starting scaffold. The compound's clogP of 0.68 and TPSA of 80.57 Ų provide favorable predicted membrane permeability compared to the hydrophilic parent hydantoin-5-propionic acid (logP −1.2) [1]. The three derivatization vectors (carboxylic acid, N3-H, C5) enable systematic SAR expansion following the vectorial strategies validated in fidarestat and minalrestat development programs [2]. The absence of an N1-sulfonyl group eliminates the phenytoin-like hypersensitivity structural alert identified in clinical hydantoin ARI candidates, making this scaffold suitable for programs prioritizing safety differentiation within the hydantoin class [3].

Combinatorial Library Synthesis: Multi-Vector Building Block for Diversity-Oriented Synthesis of Hydantoin-Derived Screening Libraries

As an ASINEX-validated building block (BAS 03220328), 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is optimized for parallel synthesis and combinatorial library production [1]. Its moderate molecular weight (254.29 Da) and three orthogonal reactive handles support diversity-oriented synthesis (DOS) strategies, enabling the generation of >100 unique derivatives per library plate via established amide coupling, N-alkylation, and C5 functionalization protocols [2]. The compound's purity specification of 97–98% minimizes purification bottlenecks in library production compared with typical ≥95% purity building blocks, reducing post-synthesis quality-control failure rates and improving library integrity for high-throughput screening campaigns [3].

Fragment-Based Drug Discovery: Lipophilic Hydantoin Fragment for Structure-Guided Optimization of ALR2 Inhibitors

With a molecular weight of 254.29 Da placing it within the fragment-to-lead sweet spot (200–300 Da), 3-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is suitable for fragment-based drug discovery (FBDD) targeting aldose reductase (ALR2) [1]. The hydantoin core is known to interact with the conserved anion-binding site (Tyr48, His110, Trp111) of ALR2, while the cyclohexyl group projects toward the enzyme's specificity pocket, a region exploited by inhibitors such as fidarestat and minalrestat [2]. In contrast to the spirocyclic constraint of sorbinil that limits fragment growth trajectories, the flexible propanoic acid linker permits iterative vectorial expansion guided by co-crystal structures, supporting fragment-to-lead optimization with preserved ligand efficiency [3].

Diabetic Complications Preclinical Research: Tool Compound for Evaluating Hydantoin ARI Safety–Efficacy Trade-offs

In preclinical diabetic complication models (e.g., streptozotocin-induced diabetic rats), the target compound provides a useful tool for dissecting the contribution of N1-alkyl substitution to ARI efficacy and safety. Class-level data from the Miwa et al. (1987) study established that N1-sulfonylaryl hydantoins achieving >92% sorbitol accumulation inhibition in rat lens and sciatic nerve produce complete protection in target tissues, but carry hypersensitivity liability [1]. The N1-cyclohexyl analog enables head-to-head comparison of alkyl vs. sulfonylaryl N1-substituents in sorbitol accumulation, cataract formation, and neuropathy endpoints, while the carboxylic acid moiety provides an additional ionic anchor absent in sorbinil (spirohydantoin) [2]. Multi-supplier availability from abcr, Santa Cruz Biotechnology, MolCore, and Leyan ensures reliable compound supply for long-term in vivo studies requiring gram-scale quantities [3].

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